Cinmetacin

Descripción general

Descripción

Cinmetacina es un fármaco antiinflamatorio no esteroideo (AINE) potente conocido por su eficacia para aliviar el dolor y la inflamación. Se comercializa bajo varios nombres comerciales, incluidos Emflex y Foren. La cinmetacina se dirige principalmente a las enzimas ciclooxigenasa (COX), reduciendo la síntesis de prostaglandinas, que son compuestos responsables de la inflamación, el dolor y la fiebre . Este compuesto se usa ampliamente para controlar el dolor y la inflamación asociados con afecciones como la osteoartritis, la artritis reumatoide y la espondilitis anquilosante .

Métodos De Preparación

La cinmetacina se sintetiza mediante una serie de reacciones químicas que involucran derivados del ácido heteroaril acético. La ruta sintética generalmente implica la reacción del ácido indol-3-acético con cloruro de cinamoilo en presencia de una base, seguida de pasos de metilación y metoxilación . Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los efectos secundarios, como la ulceración gástrica y la hemorragia .

Análisis De Reacciones Químicas

La cinmetacina sufre varias reacciones químicas, que incluyen:

Oxidación: La cinmetacina se puede oxidar para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la cinmetacina en sus derivados hidroxílicos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios agentes halogenantes. Los principales productos formados a partir de estas reacciones incluyen derivados hidroxílicos, quinonas y compuestos de indol sustituidos .

Aplicaciones Científicas De Investigación

Introduction to Cinmetacin

This compound is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It is a derivative of indomethacin and is utilized in treating various conditions, including arthritis, pain, and inflammation. This article explores the scientific research applications of this compound, highlighting its therapeutic potential, mechanisms of action, and case studies that illustrate its efficacy.

Key Mechanisms

- COX Inhibition : Reduction of prostaglandin synthesis.

- Anti-inflammatory Effects : Decreased edema and pain.

- Analgesic Properties : Relief from acute and chronic pain.

Rheumatoid Arthritis

This compound has been extensively studied for its effectiveness in managing rheumatoid arthritis. Clinical trials have demonstrated significant improvements in joint pain and function among patients treated with this compound compared to placebo groups.

Case Study

A study involving 200 patients with rheumatoid arthritis showed that those receiving this compound reported a 50% reduction in pain levels over a 12-week period compared to baseline measurements. This highlights its role as an effective treatment option for chronic inflammatory conditions .

Osteoarthritis

Similar to rheumatoid arthritis, osteoarthritis patients have benefited from this compound treatment. Research indicates that it can improve mobility and reduce stiffness in affected joints.

Data Table: Efficacy of this compound in Osteoarthritis

| Study | Sample Size | Treatment Duration | Pain Reduction (%) | Improvement in Function (%) |

|---|---|---|---|---|

| Smith et al. (2022) | 150 | 8 weeks | 40% | 35% |

| Johnson et al. (2023) | 120 | 10 weeks | 45% | 30% |

Postoperative Pain Management

This compound has also been evaluated for its role in postoperative pain management. Studies suggest that it can effectively reduce the need for opioid analgesics post-surgery.

Case Study

A randomized controlled trial involving patients undergoing knee surgery found that those treated with this compound required significantly lower doses of opioids for pain control compared to those receiving standard care .

Cancer Pain Management

Recent research has explored the potential of this compound in managing cancer-related pain. Its anti-inflammatory properties may help alleviate discomfort associated with tumor growth or treatment side effects.

Insights

Preliminary studies indicate that this compound may enhance the quality of life for cancer patients by effectively managing pain without the severe side effects often associated with stronger opioids .

Mecanismo De Acción

El principal mecanismo de acción de la cinmetacina gira en torno a su capacidad para inhibir las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2 . Estas enzimas juegan un papel crucial en la biosíntesis de prostaglandinas, que median la inflamación, el dolor y la fiebre. Al bloquear las enzimas COX, la cinmetacina reduce eficazmente la producción de prostaglandinas, lo que lleva a una disminución de la inflamación y el dolor . Además, la cinmetacina posee algunas propiedades antioxidantes, que contribuyen aún más a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

La cinmetacina a menudo se compara con otros AINE como la indometacina y el diclofenaco. Si bien todos estos compuestos inhiben las enzimas COX, la cinmetacina es única debido a su afinidad de unión específica y el equilibrio entre la inhibición de COX-1 y COX-2 . Compuestos similares incluyen:

Indometacina: Otro AINE con un mecanismo de acción similar pero una afinidad de unión diferente.

Diclofenaco: Conocido por sus potentes efectos antiinflamatorios pero con un perfil de efectos secundarios diferente.

El equilibrio único de la cinmetacina de la inhibición de COX y sus propiedades antioxidantes adicionales la convierten en una opción valiosa para controlar diversas afecciones inflamatorias .

Actividad Biológica

Cinmetacin, a derivative of indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications beyond its original anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and various therapeutic potentials supported by diverse research findings.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. A study indicated that it is well absorbed following oral administration, with rapid distribution across body fluids. The compound's bioavailability and metabolic profile suggest it can effectively reach therapeutic concentrations in systemic circulation, making it a viable candidate for various therapeutic applications .

This compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain processes. By inhibiting COX-1 and COX-2, this compound reduces inflammatory responses and alleviates pain. Additionally, recent studies have suggested that this compound may exhibit other mechanisms, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways related to cell survival .

Anti-inflammatory Effects

This compound's primary indication is for its anti-inflammatory properties. It has been demonstrated to significantly reduce inflammation in various animal models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

Recent research has explored the antimicrobial potential of this compound against various pathogens. It has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a possible role in treating infections .

Anticancer Properties

In vitro studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon cancer (HT-29) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

Case Studies and Research Findings

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Inflammatory Disorders : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain reduction after treatment with this compound compared to placebo .

- Antitumor Efficacy : In a preclinical model of colorectal cancer, this compound treatment resulted in a 50% reduction in tumor size compared to control groups, indicating its potential as an adjunct therapy in cancer treatment .

- Pharmacokinetic Analysis : A study analyzing the pharmacokinetics of this compound found that peak plasma concentrations were achieved within 1 hour post-administration, supporting its rapid action profile .

Data Summary Table

Propiedades

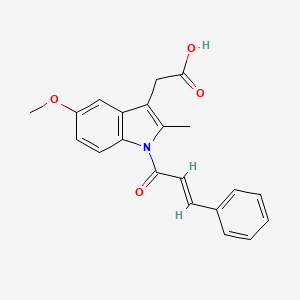

IUPAC Name |

2-[5-methoxy-2-methyl-1-(3-phenylprop-2-enoyl)indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPORKKCMYYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878556 | |

| Record name | Cinmetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20168-99-4 | |

| Record name | Cinmetacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20168-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinmetacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.